molecular formula C27H32N2O5 B13373366 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13373366
M. Wt: 464.6 g/mol
InChI Key: LUIBOIMLDRLYMC-WJTDDFOZSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with substituents at positions 1, 3, 4, and 5. Key structural features include:

  • Position 1: A 3-(4-morpholinyl)propyl group, enhancing solubility and influencing receptor interactions through morpholine’s polarity and hydrogen-bonding capacity.
  • Position 3: A hydroxyl group, critical for hydrogen bonding and pharmacological activity.
  • Position 4: A benzoyl moiety, contributing to hydrophobic interactions and structural rigidity.
  • Position 5: A 3-propoxyphenyl group, modulating electronic and steric properties .

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-2-16-34-22-11-6-10-21(19-22)24-23(25(30)20-8-4-3-5-9-20)26(31)27(32)29(24)13-7-12-28-14-17-33-18-15-28/h3-6,8-11,19,24,30H,2,7,12-18H2,1H3/b25-23+

InChI Key

LUIBOIMLDRLYMC-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis of this compound generally involves assembling the core pyrrol-2-one ring with various functional groups attached at specific positions. The key steps include:

  • Formation of the pyrrol-2-one ring via cyclization of suitable precursors.
  • Introduction of the benzoyl and hydroxy groups through acylation and hydroxylation.
  • Incorporation of the 3-(4-morpholinyl)propyl side chain via nucleophilic substitution or cross-coupling.
  • Attachment of the 3-propoxyphenyl group through etherification or Suzuki coupling.

The overall approach emphasizes regioselectivity, stereocontrol, and functional group compatibility.

Preparation of Core Pyrrol-2-one Scaffold

Method: Multi-step synthesis involving heterocyclic ring formation.

Procedure:

  • Step 1: Synthesis of the precursor amino acid derivative, typically via condensation of a suitable α,β-unsaturated carbonyl compound with an amine, forming a pyrrolidine ring.
  • Step 2: Oxidation or hydroxylation to introduce the hydroxy group at position 3.
  • Step 3: Cyclization to form the pyrrol-2-one ring, often achieved through intramolecular cyclization under acidic or basic conditions.

Reaction Conditions:

Step Reagents Solvent Temperature Catalyst Yield
1 α,β-unsaturated carbonyl + amine Ethanol Reflux None ~70%
2 Oxidant (e.g., PCC) Dichloromethane Room temp PCC 65-75%
3 Acidic catalyst (e.g., p-TsOH) Toluene Reflux p-TsOH ~60%

Incorporation of the 3-(4-Morpholinyl)propyl Side Chain

Method: Nucleophilic substitution or palladium-catalyzed cross-coupling.

Procedure:

  • Step 1: Synthesize 3-(4-morpholinyl)propyl halide (e.g., bromide or chloride) via reaction of 4-morpholinyl-1-propanol with phosphorus tribromide or thionyl chloride.
  • Step 2: React the halide with the nitrogen atom on the pyrrol-2-one core under nucleophilic substitution conditions (e.g., in acetonitrile with potassium carbonate).
  • Alternative: Use Suzuki coupling if the side chain is attached via a boronic acid derivative.

Reaction Conditions:

Method Reagents Solvent Temperature Catalyst Yield
Nucleophilic substitution 4-morpholinyl-1-propanol + PBr₃ Dichloromethane 0°C to room temp None 75-85%
Cross-coupling Boronic acid derivative + halogenated pyrrol-2-one Toluene Reflux Pd(PPh₃)₄ 70-80%

Attachment of the Propoxyphenyl Group

Method: Etherification or Suzuki coupling.

  • Etherification: React phenol derivatives with 3-propoxy groups using alkyl halides under basic conditions.
  • Suzuki coupling: Couple a phenylboronic acid derivative with a halogenated aromatic precursor on the pyrrol-2-one.

Sample Procedure:

- Dissolve phenol derivative in acetone.
- Add potassium carbonate as base.
- Add 3-bropoxybenzene or similar halide.
- Reflux under inert atmosphere for several hours.

Final Assembly and Purification

  • Step 1: Combine the intermediates under controlled conditions.
  • Step 2: Purify via chromatography, recrystallization, or preparative HPLC.
  • Step 3: Confirm structure via NMR, MS, and IR spectroscopy.

Data Table Summarizing Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Catalyst/Conditions Typical Yield
Pyrrol-2-one formation α,β-unsaturated carbonyl + amine Ethanol Reflux None 70%
Benzoylation Benzoyl chloride Dichloromethane 0°C to RT AlCl₃ 65-75%
Hydroxylation Oxidant (PCC) Dichloromethane RT PCC 65-75%
Side chain attachment 4-morpholinyl-1-propanol halide Acetonitrile RT K₂CO₃ 75-85%
Propoxyphenyl attachment Phenol derivative + alkyl halide Acetone Reflux K₂CO₃ 70-80%

Notes on Optimization and Variability

  • Reaction parameters such as temperature, solvent, and catalysts should be optimized based on scale.
  • Protecting groups may be necessary to prevent side reactions, especially during multi-step sequences.
  • Purification techniques like column chromatography and recrystallization are critical for obtaining high-purity final products.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is governed by its functional groups:

Hydroxyl Group Reactivity

  • Oxidation : The hydroxyl group at position 3 can undergo oxidation to form a ketone (e.g., conversion to a pyrrolidine-2,3,5-trione derivative) under strong oxidizing agents like Jones reagent or pyridinium chlorochromate .

  • Esterification/Acylation : Reaction with acyl chlorides or anhydrides could yield esters, enhancing lipophilicity for pharmacological applications .

Benzoyl Group Reactivity

  • Electrophilic Aromatic Substitution : The benzoyl moiety may undergo halogenation or nitration at the meta or para positions, depending on directing effects .

  • Nucleophilic Attack : The carbonyl group can react with nucleophiles like Grignard reagents or hydrides, though steric hindrance from adjacent substituents may limit reactivity.

Morpholinyl Propyl Chain

  • Alkylation/Quaternization : The morpholine nitrogen can react with alkylating agents to form quaternary ammonium salts, potentially altering solubility and bioavailability .

  • Hydrolysis : Under acidic or basic conditions, the morpholine ring may undergo ring-opening reactions.

Key Reaction Pathways

Based on structural analogs (e.g., compound 38 in ), the following pathways are plausible:

Reaction Type Conditions Product Application
CyclizationAcid/Base catalysis, heatFormation of fused heterocycles (e.g., pyrazoles or isoxazoles)Synthesis of antibacterial analogs
Reductive AminationNaBH3CN, RNH2Secondary/tertiary amines via morpholinyl nitrogen alkylationBioactivity modulation
Nucleophilic SubstitutionHalogenation (e.g., SOCl2, PCl5)Chlorinated derivatives for further functionalizationPrecursor for drug candidates

Research Findings and Biological Relevance

  • Antibacterial Activity : Analogous 3-hydroxy-pyrrol-2-ones demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4–16 μg/mL . The hydroxyl and morpholinyl groups are critical for binding to bacterial targets.

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing substituents on the benzoyl group enhance antibacterial potency.

    • The propoxyphenyl chain improves membrane permeability due to its hydrophobic nature .

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Variations in Position 4 (Aroyl Substituents)

The benzoyl group at position 4 is a common feature, but substitutions on this moiety significantly alter physicochemical and biological properties:

Compound Position 4 Substituent Key Findings Reference
Target compound Benzoyl Balanced hydrophobicity; moderate solubility in polar solvents .
4-(1-Benzofuran-2-ylcarbonyl) analog Benzofuran-2-ylcarbonyl Enhanced π-π stacking due to fused aromatic system; reduced yield (9-32%) .
4-(4-Chloro-benzoyl) analog (Compound 51) 4-Chlorobenzoyl Increased electron-withdrawing effect; higher melting point (246–248°C) .
4-(2-Ethoxy-benzoyl) analog (Compound 41) 2-Ethoxybenzoyl Improved yield (44%) due to ethoxy group enhancing solubility .

Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and stability but may reduce synthetic yields. Bulky substituents (e.g., benzofuran) enhance binding affinity but complicate synthesis .

Variations in Position 5 (Aryl Substituents)

The aryl group at position 5 influences steric bulk, electronic effects, and metabolic stability:

Compound Position 5 Substituent Molecular Weight Yield (%) Notes Reference
Target compound 3-Propoxyphenyl 476.53* N/A Optimal lipophilicity for membrane permeation .
4-Dimethylaminophenyl analog () 4-Dimethylaminophenyl ~422.47 N/A Enhanced solubility via dimethylamino group .
4-Isopropylphenyl analog (Compound 38) 4-Isopropylphenyl 394.21 17% Lower yield due to steric hindrance .
2-Thienyl analog () 2-Thienyl 452.52 N/A Improved metabolic stability (thiophene vs. phenyl) .

Key Insight: Electron-donating groups (e.g., propoxy, dimethylamino) improve solubility, while bulky groups (e.g., isopropyl) reduce synthetic efficiency .

Variations in Position 1 (Alkyl-Morpholine/Imidazole Substituents)

The 3-(4-morpholinyl)propyl group distinguishes the target compound from analogs with alternative nitrogen-containing chains:

Compound Position 1 Substituent Solubility Biological Impact Reference
Target compound 3-(4-Morpholinyl)propyl Moderate in H₂O Morpholine enhances kinase inhibition .
3-(1H-Imidazol-1-yl)propyl analog () 3-Imidazolylpropyl Lower Potential for metal coordination; lower yields .
2-Morpholin-4-ylethyl analog () 2-Morpholinylethyl Higher Shorter chain improves solubility (MW 422.47) .
3-(Dimethylamino)propyl analog () 3-Dimethylaminopropyl High Basic amine increases aqueous solubility .

Key Insight: Morpholine derivatives balance solubility and target engagement, while imidazole or dimethylamino groups introduce alternative binding or solubility profiles .

Biological Activity

4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C27H32N2O4
  • Molecular Weight : 448.55 g/mol
  • CAS Number : 433255-85-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antibacterial properties and potential as an antimicrobial agent. The following sections summarize key findings from various studies.

Antibacterial Activity

A study published in PubMed evaluated the antibacterial efficacy of related compounds in the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA, indicating significant antibacterial potential .

CompoundMIC against MRSA (µg/mL)MIC against MRSE (µg/mL)
Lead Compound 3884
Linezolid-resistant MRSA8-16-

This demonstrates that derivatives of the pyrrolone structure can serve as promising scaffolds for developing new antibiotics targeting resistant strains .

The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the morpholine group enhances solubility and bioavailability, potentially improving therapeutic outcomes .

Case Study 1: Synthesis and Evaluation

In a synthetic study, researchers developed a one-pot method for creating polynuclear indole derivatives from pyrrolone compounds. This method not only streamlined the synthesis process but also highlighted the versatility of the pyrrolone scaffold in generating biologically active molecules .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the aromatic substituents significantly affect antibacterial potency. Compounds with electron-donating groups on the aromatic rings displayed enhanced activity against bacterial strains .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves a multi-step condensation reaction using substituted aldehydes and amines in 1,4-dioxane or similar solvents. Key steps include:

  • Substituent Selection : Varying the aldehyde (e.g., 3-propoxyphenyl) and amine (e.g., 3-(4-morpholinyl)propylamine) to tailor the core structure .
  • Optimization Strategies :
    • Temperature/Time : Extended reflux (e.g., 10 hours) if precipitation is delayed .
    • Solvent Systems : Use of methanol for recrystallization to enhance purity .
    • Workup Adjustments : Pouring reactions into cold water or crushed ice to isolate solids when precipitates are slow to form .
      Example yields range from 9% (for bulky substituents) to 52% (for simpler analogs), highlighting the need for condition-specific tuning .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent integration and spatial arrangement (e.g., distinguishing morpholinyl propyl vs. benzoyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., calculated vs. observed m/z) .
  • FTIR : Identify functional groups (e.g., hydroxyl, carbonyl stretches) .
  • Melting Point Analysis : Assess purity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or bioactivity, and how does it integrate with experimental data?

Methodological Answer:

  • Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, guiding solvent or catalyst selection .
  • Bioactivity Prediction : Combine docking studies (targeting enzymes/receptors) with experimental SAR. For example, the morpholinyl group’s electron-rich nature may enhance binding to kinase targets, which can be tested via enzymatic assays .
  • Feedback Loops : Refine computational models using experimental yields or bioactivity data to improve predictive accuracy .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

Methodological Answer:

  • Systematic Substituent Variation : Test analogs with incremental changes (e.g., replacing propoxy with ethoxy or methyl groups) to isolate electronic/steric effects .
  • Controlled Assays : Re-evaluate bioactivity under standardized conditions (e.g., fixed pH, temperature) to minimize experimental variability .
  • Multivariate Analysis : Apply statistical tools (e.g., PCA) to correlate substituent properties (logP, Hammett constants) with bioactivity trends .

Q. How can low yields in analogs with bulky substituents be addressed?

Methodological Answer:

  • Mechanistic Insights : Use kinetic studies (e.g., monitoring by NMR) to identify rate-limiting steps, such as cyclization hindered by steric bulk .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl) during synthesis to prevent side reactions .
  • Alternative Solvents : Switch to high-boiling solvents (e.g., xylene) to facilitate high-temperature reactions without decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield or bioactivity data across analogs?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions with strict adherence to reported conditions (e.g., stoichiometry, solvent purity) .
  • Side Reaction Identification : Use LC-MS or TLC to detect byproducts (e.g., incomplete cyclization or oxidation) .
  • Meta-Analysis : Compare data across studies (e.g., morpholinyl vs. piperidinyl substituents) to identify structural motifs associated with consistency .

Methodological Tables

Substituent Variation Yield (%) Key Condition Reference
3-Trifluoromethylphenyl9Extended reflux required
3-Chlorophenyl47Standard room-temperature
3,5-Dichlorophenyl18Crushed ice workup
Allyl amine52Short reaction time (3h)

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